molecular formula C16H14F2O B1327449 3',4'-Difluoro-3-(4-methylphenyl)propiophenone CAS No. 898769-37-4

3',4'-Difluoro-3-(4-methylphenyl)propiophenone

Cat. No.: B1327449
CAS No.: 898769-37-4
M. Wt: 260.28 g/mol
InChI Key: NRRBCSYCYHYSCL-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-3-(4-methylphenyl)propiophenone: is an organic compound with the molecular formula C16H14F2O It is a derivative of propiophenone, where the phenyl ring is substituted with two fluorine atoms at the 3’ and 4’ positions and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Difluoro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Starting Materials: 3,4-difluorobenzene, 4-methylbenzoyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of 3’,4’-Difluoro-3-(4-methylphenyl)propiophenone can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3’,4’-Difluoro-3-(4-methylphenyl)benzoic acid.

    Reduction: 3’,4’-Difluoro-3-(4-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under different chemical conditions.

Biology:

  • Potential use in the development of fluorinated pharmaceuticals due to the presence of fluorine atoms which can enhance biological activity and metabolic stability.

Medicine:

  • Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory or analgesic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-(4-methylphenyl)propiophenone is largely dependent on its chemical structure. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical environments. The ketone group can participate in various nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution reactions.

Comparison with Similar Compounds

    3’,4’-Difluoroacetophenone: Similar structure but lacks the methyl group on the aromatic ring.

    4’-Methylpropiophenone: Similar structure but lacks the fluorine atoms.

    3’,4’-Dichloro-3-(4-methylphenyl)propiophenone: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness:

  • The presence of both fluorine atoms and a methyl group in 3’,4’-Difluoro-3-(4-methylphenyl)propiophenone makes it unique in terms of its electronic and steric properties.
  • Fluorine atoms can significantly alter the compound’s reactivity and stability, making it distinct from its non-fluorinated or differently substituted analogs.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRBCSYCYHYSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644150
Record name 1-(3,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-37-4
Record name 1-(3,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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